Lithium tetraborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sample Preparation for Spectroscopic Analysis

One of the most widespread uses of Lithium tetraborate is as a fusion flux in spectroscopic analysis techniques like X-ray fluorescence (XRF), inductively coupled plasma (ICP), and atomic absorption (AA) . This involves melting a sample with lithium tetraborate at high temperatures, converting it into a homogeneous glass bead . This allows efficient analysis of diverse materials like:

- Geological samples: Ores, rocks, and sediments

- Industrial materials: Cements, ceramics, and glasses

- Biological samples: Bones and tissues

The effectiveness of lithium tetraborate as a fusion flux stems from its ability to:

- Lower the melting point of the sample, allowing for easier analysis.

- Convert complex molecules into simpler compounds, improving the accuracy of analysis.

- Act as a solvent for various oxide and non-oxide materials.

Neutron Detection

Lithium tetraborate exhibits promising potential as a scintillation detector material for neutron detection . This is due to the presence of the isotopes Lithium-6 (⁶Li) and Boron-10 (¹⁰B) within its structure, which have high neutron capture cross-sections . When a neutron is captured by these isotopes, it releases energy in the form of light, which can be detected by a photomultiplier tube. This allows for the efficient detection of neutrons, which are crucial in various scientific applications, such as:

- Nuclear research: Studying nuclear reactions and materials.

- Security applications: Detecting fissile materials and explosives.

- Material science: Analyzing the composition and structure of materials.

Researchers are actively exploring ways to further enhance the scintillation properties of lithium tetraborate through methods like doping with rare earth elements .

Potential Biomedical Applications

Emerging research suggests potential biomedical applications for lithium tetraborate. Studies have investigated its potential as a:

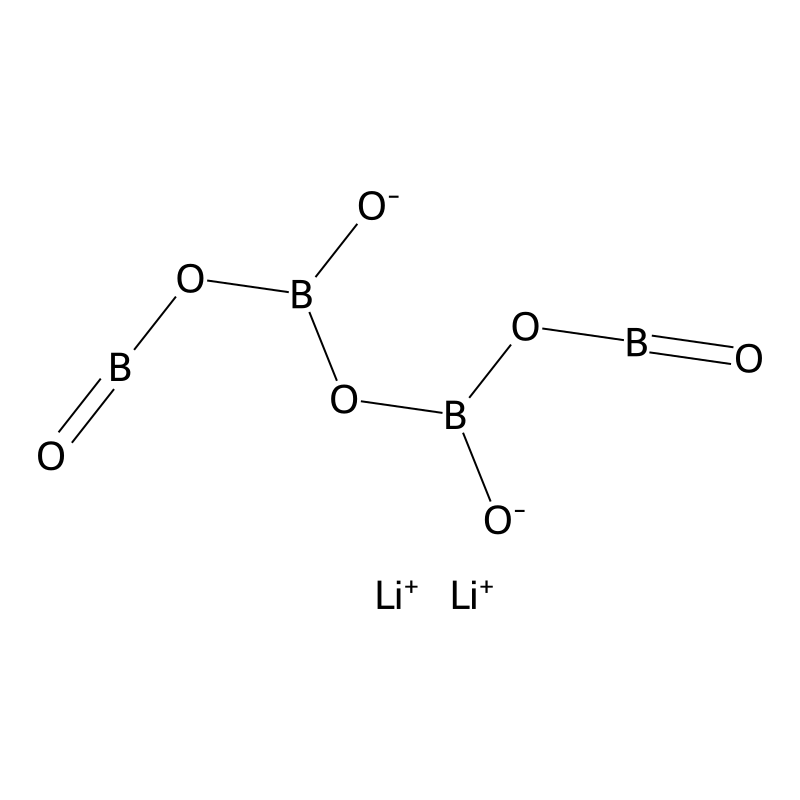

Lithium tetraborate is an inorganic compound with the chemical formula LiBO. It appears as a colorless solid and is classified as a lithium borate. This compound features a polymeric borate structure, where lithium ions are coordinated to oxygen atoms in a tetrahedral and trigonal geometry. Lithium tetraborate is notable for its applications in various fields, including materials science and analytical chemistry, particularly due to its role as a flux in fusion processes for elemental analysis .

This reaction typically occurs under specific conditions, such as elevated temperatures (above 700 °C) or in an aqueous phase with carbon dioxide to enhance solubility and reaction rates . The thermal decomposition of lithium tetraborate can also yield lithium oxide and boron trioxide when heated above 750 °C:

Lithium tetraborate can be synthesized using several methods:

- Solid-State Reaction: Involves heating lithium carbonate and boric acid at high temperatures (700-750 °C) until the desired product is formed.

- Aqueous Phase Reaction: A more recent method utilizes an aqueous solution of lithium carbonate and boric acid under pressure with carbon dioxide, which enhances the solubility of reactants and increases reaction rates .

- Flux Method: Used in analytical chemistry, where lithium tetraborate acts as a flux to facilitate the fusion of samples containing alkaline earth metals for X-ray fluorescence analysis .

Lithium tetraborate has diverse applications across various fields:

- Analytical Chemistry: Acts as a flux in X-ray fluorescence analysis, aiding in the preparation of homogeneous samples for elemental analysis.

- Ceramics and Glass Production: Utilized in manufacturing glass and ceramics due to its ability to lower melting points and improve thermal stability.

- Laboratory Buffer: Serves as a buffer in gel electrophoresis for DNA and RNA analysis .

Lithium tetraborate shares similarities with other lithium borates, each having distinct properties and applications:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Lithium Metaborate | LiBO | Used mainly as a reagent in laboratories; less stable than lithium tetraborate. |

| Sodium Tetraborate | NaBO | Commonly used as a cleaning agent; more soluble than lithium tetraborate. |

| Potassium Tetraborate | KBO | Used in glassmaking; has different thermal properties compared to lithium tetraborate. |

Lithium tetraborate is unique due to its specific crystalline structure and its effectiveness as a flux in analytical chemistry applications. Unlike sodium or potassium tetraborates, it has lower solubility, making it more suitable for certain high-temperature processes.

Basic Physical Characteristics

Physical Appearance and Morphology

Lithium tetraborate typically presents as a white crystalline powder or solid under standard laboratory conditions [1] [2]. The compound exhibits a characteristic white appearance with a crystalline morphology that varies depending on the preparation method and thermal treatment conditions [5]. Scanning electron microscopy studies have revealed that thermally treated lithium tetraborate particles demonstrate uniform size distribution, with average particle dimensions ranging between 2 and 5 micrometers [11]. The crystal system is tetragonal with lattice parameters a = b = 9.47 Å and c = 10.26 Å [22].

The morphological characteristics of lithium tetraborate are significantly influenced by synthesis conditions [11]. Materials prepared through aqueous phase reactions followed by thermal treatment at 400°C exhibit broken-down particle structures that convert into smaller, more uniform particles compared to their precursor forms [11]. The compound's crystal structure consists of a polymeric borate backbone where lithium centers are bound to four and five oxygen ligands, while boron centers adopt both trigonal and tetrahedral coordination [1].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | [1] [22] |

| Lattice Parameter a | 9.47 Å | [22] |

| Lattice Parameter c | 10.26 Å | [22] |

| Particle Size Range | 2-5 μm | [11] |

| Color | White | [1] [2] [3] |

Density and Mass Properties

The density of lithium tetraborate varies depending on the measurement method and sample preparation conditions [4] [5]. The true density of anhydrous lithium tetraborate ranges from 2.34 to 2.45 g/cm³ [4] [5] [26]. Specific measurements have reported values of 2.35 g/cm³ for fused material [29], 2.4 g/cm³ for solid form [1], and 2.45 g/cm³ for crystalline material [4].

The bulk density of lithium tetraborate powder is significantly lower than its true density, with reported values of 330 kg/m³ for analytical grade material [26] and 500 kg/m³ for spectroscopic flux applications [2]. This substantial difference between true density and bulk density reflects the porous nature of the powdered form and the presence of interparticle voids [26] [27].

Thermal treatment significantly affects the density characteristics of lithium tetraborate [11]. Studies demonstrate that thermal processing at elevated temperatures results in reduced density due to the formation of voids during water removal from hydrated forms [11]. The molecular weight of anhydrous lithium tetraborate is consistently reported as 169.12 g/mol [2] [3] [4].

| Density Type | Value | Units | Reference |

|---|---|---|---|

| True Density | 2.34-2.45 | g/cm³ | [4] [5] [26] |

| Bulk Density | 330-500 | kg/m³ | [2] [26] |

| Molecular Weight | 169.12 | g/mol | [2] [3] [4] |

Thermal Characteristics and Phase Transitions

Lithium tetraborate exhibits complex thermal behavior characterized by multiple phase transitions and decomposition stages [2] [11] [29]. The melting point of anhydrous lithium tetraborate ranges from 760°C to 930°C, with most sources reporting values between 917°C and 930°C [1] [2] [3]. This variation in melting point data may reflect differences in sample purity, crystal structure, and measurement conditions [2] [3].

The compound demonstrates remarkable thermal stability, with no decomposition occurring when used according to specifications up to its melting point [19]. Upon heating to 900°C, lithium tetraborate fuses to form a water-white liquid that solidifies to a clear glass upon rapid cooling [29]. Controlled slow cooling from the fused state yields a crystalline material containing a mixture of cubic and hexagonal crystals [29].

Thermal analysis of hydrated forms reveals a multi-step dehydration process [11] [29]. For lithium tetraborate trihydrate, dehydration occurs in three distinct stages: initial water removal starting at 76°C with a peak at 112°C, followed by crystal lattice water release between 187°C and 300°C, and finally hydroxyl group polymerization above 305°C [11]. The total mass loss during complete dehydration approximates 23%, closely matching the theoretical water content of 24% for the trihydrate form [11].

| Thermal Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 917-930 | °C | [1] [2] [3] |

| Initial Dehydration | 76 | °C | [11] |

| Complete Dehydration | 400 | °C | [11] [29] |

| Fusion Temperature | 900 | °C | [29] |

Solubility Parameters

Lithium tetraborate exhibits moderate solubility in water with temperature-dependent characteristics [9] [10] [12]. At 20°C, the solubility is reported as 28.1 g/L [10] to 141.2 g/L [12] [27], with the higher values likely representing more recent and accurate measurements. The solubility increases significantly with temperature, reaching 52 g/L at 100°C [12].

The compound demonstrates pH-dependent behavior in aqueous solution, with a pH of 9.1 when prepared as a 100 g/L slurry at 20°C [2] [26]. This alkaline character reflects the basic nature of the borate anion in aqueous systems [2]. Lithium tetraborate is reported as insoluble in ethanol and other organic solvents [9] [10], indicating its ionic character and preference for polar solvents [9].

The dissolution behavior of lithium tetraborate is affected by prior thermal treatment, with fused material showing markedly decreased solubility compared to non-fused samples [29]. This phenomenon suggests structural modifications during the fusion process that affect the compound's interaction with water molecules [29].

| Solubility Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | 28.1-141.2 | g/L at 20°C | [10] [12] [27] |

| Water Solubility | 52 | g/L at 100°C | [12] |

| pH | 9.1 | 100 g/L slurry, 20°C | [2] [26] |

| Ethanol Solubility | Insoluble | - | [9] [10] |

Chemical Properties

Reactivity Profile

Lithium tetraborate exhibits relatively low reactivity under normal ambient conditions, classifying it as a chemically stable compound [14] [19]. The material does not undergo spontaneous reactions at room temperature and maintains its chemical integrity during typical storage and handling conditions [14]. However, the compound demonstrates specific reactivity patterns when exposed to certain chemical environments or elevated temperatures [15] [16].

The compound shows compatibility with most common laboratory chemicals but exhibits specific incompatibilities with strong acids and strong oxidizing agents [10] [19]. When exposed to strong acidic conditions, lithium tetraborate undergoes hydrolysis reactions that can lead to the formation of boric acid and lithium salts [15] [16]. The reaction with strong bases is generally minimal due to the already alkaline nature of the compound in aqueous solution [2].

Under thermal stress, lithium tetraborate can undergo sublimation at temperatures exceeding 1200°C, though this occurs at a slow rate [29]. The compound does not exhibit explosive or combustible properties under normal conditions, making it relatively safe for laboratory and industrial applications [15] [16] [19].

| Reactivity Aspect | Characteristic | Reference |

|---|---|---|

| Ambient Stability | Stable | [14] [19] |

| Acid Compatibility | Incompatible | [10] [19] |

| Base Compatibility | Limited reaction | [2] [19] |

| Oxidizer Compatibility | Incompatible | [19] |

Stability Under Various Conditions

Lithium tetraborate demonstrates excellent stability under a wide range of environmental conditions [14] [19]. The compound maintains its chemical and physical integrity when stored at temperatures between 2°C and 30°C [26] [27]. Studies indicate that the material shows no decomposition when used according to standard specifications [19].

Humidity effects on lithium tetraborate are minimal but measurable [29] [35]. Water absorption by vacuum-dried material is limited, with weight increases of only 0.5% after six days of exposure to normal laboratory atmosphere [29]. Under controlled low humidity conditions (10% relative humidity), the weight increase is even smaller at 0.1% over six days [29]. This behavior indicates that water loss from lithium tetraborate is largely irreversible, contributing to its stability in ambient conditions [29].

The compound exhibits remarkable resistance to photodegradation and thermal cycling [35]. Research has shown that copper-doped lithium tetraborate maintained in both humid (90% relative humidity) and dry (15% humidity) conditions shows no significant difference in its fundamental properties [35]. The material's crystalline structure remains intact under normal storage conditions for extended periods [14] [19].

| Stability Condition | Response | Reference |

|---|---|---|

| Temperature Range | Stable 2-30°C | [26] [27] |

| Humidity Absorption | 0.1-0.5% weight increase | [29] |

| Photostability | Excellent | [35] |

| Long-term Storage | Stable | [14] [19] |

Chemical Compatibility with Other Materials

Lithium tetraborate exhibits selective compatibility with various materials, making it suitable for specific applications while requiring caution with certain chemical combinations [10] [19]. The compound shows excellent compatibility with most ceramic and glass materials, which explains its widespread use as a fusion flux in analytical applications [2] [4].

Compatibility with metals varies depending on the specific metal and environmental conditions [18] [19]. The compound generally shows good compatibility with stainless steel and aluminum under normal conditions but may exhibit corrosive behavior toward certain metals in the presence of moisture or elevated temperatures [18]. Compatibility studies indicate that the material should be avoided with strong reducing agents and certain organic compounds [19].

The compound demonstrates specific incompatibilities that must be considered in storage and handling procedures [19]. Strong acids cause decomposition reactions, while strong oxidizing agents may lead to unpredictable chemical behavior [19]. Reducing agents can potentially alter the oxidation state of boron atoms within the structure, affecting the compound's stability [19].

| Material Class | Compatibility | Reference |

|---|---|---|

| Ceramics/Glass | Excellent | [2] [4] |

| Stainless Steel | Good | [18] [19] |

| Aluminum | Good | [18] [19] |

| Strong Acids | Incompatible | [19] |

| Oxidizing Agents | Incompatible | [19] |

Toxicological Profile

Lithium tetraborate exhibits moderate toxicity characteristics that require appropriate handling precautions [15] [17] [23]. Acute oral toxicity studies have established an LD₅₀ value of 500 mg/kg in rats, classifying the compound as harmful if swallowed [17] [19] [23]. Dermal toxicity studies indicate an LD₅₀ greater than 2,000 mg/kg in rats, suggesting lower toxicity through skin contact [19].

The compound is classified as a Category 4 acute toxicity substance for oral exposure and Category 1 for serious eye damage [17] [19]. Contact with eyes can cause severe irritation and potential permanent damage, necessitating immediate medical attention and thorough irrigation [15] [17]. Skin contact generally produces minimal irritation, though prolonged exposure should be avoided [19].

Reproductive toxicity concerns have been identified, with the compound classified as Category 2 for reproductive effects [17] [19]. This classification indicates suspected reproductive toxicity based on animal studies, though human data remains limited [17]. The compound does not appear to have carcinogenic properties based on current available data [19].

Chronic exposure considerations include potential effects on the central nervous system, kidney function, and reproductive systems [15] [16]. These effects are primarily associated with lithium ion exposure rather than the borate component [15] [16]. Proper ventilation and personal protective equipment are recommended during handling to minimize exposure risks [17] [19].

| Toxicological Parameter | Value/Classification | Reference |

|---|---|---|

| Oral LD₅₀ (rat) | 500 mg/kg | [17] [19] [23] |

| Dermal LD₅₀ (rat) | >2,000 mg/kg | [19] |

| Eye Damage | Category 1 | [17] [19] |

| Reproductive Toxicity | Category 2 | [17] [19] |

| Carcinogenicity | Not classified | [19] |

Tetragonal Lattice Parameters

Lithium tetraborate crystallizes in the tetragonal crystal system with well-defined lattice parameters that have been consistently reported across multiple crystallographic studies. The lattice parameters exhibit slight variations depending on the measurement conditions and crystallographic refinement methods employed [1] [2] [3] [4].

The fundamental tetragonal unit cell dimensions are characterized by:

- a-axis parameter: 9.475-9.479 Å

- c-axis parameter: 10.26-10.29 Å

The most precise measurements, obtained through high-resolution X-ray diffraction studies, report the lattice parameters as a = 9.479 Å and c = 10.29 Å, yielding a c/a ratio of approximately 1.086 [1]. This axial ratio is characteristic of the tetragonal distortion present in the lithium tetraborate structure and influences the anisotropic properties of the crystal, including its piezoelectric and pyroelectric behavior [2] [5].

Temperature-dependent lattice parameter studies reveal that lithium tetraborate exhibits negative thermal expansion along certain crystallographic directions, which is attributed to the rigid boron-oxygen framework and the dynamic behavior of lithium ions within the structural channels [6].

Space Group Classification

Lithium tetraborate belongs to the tetragonal space group I4₁cd (International Tables space group number 110) [1] [5]. This space group designation indicates several important crystallographic features:

The space group I4₁cd is characterized by:

- Body-centered tetragonal lattice (I): The unit cell contains lattice points at (0,0,0) and (1/2,1/2,1/2)

- Four-fold screw axis (4₁): A 90° rotation combined with a translation of c/4 along the c-axis

- Glide plane (c): A mirror plane combined with a translation of c/2

- Diamond glide plane (d): A specialized glide operation

The space group I4₁cd belongs to the tetragonal crystal class 4mm (point group), which exhibits polar symmetry along the c-axis [5] [7]. This polar nature is responsible for the pyroelectric and piezoelectric properties of lithium tetraborate, making it suitable for applications in surface acoustic wave devices and electro-optic applications [4].

Unit Cell Dimensions and Symmetry

The unit cell of lithium tetraborate is remarkably complex, containing 104 atoms distributed among 8 formula units of Li₂B₄O₇ [8]. The unit cell volume is 924.571 ų, resulting in a calculated density of 2.44-2.45 g/cm³ [1] [3] [4].

The atomic distribution within the unit cell follows the symmetry requirements of space group I4₁cd:

- 16 lithium atoms occupying equivalent positions

- 32 boron atoms distributed between two crystallographically distinct sites (B1 and B2)

- 56 oxygen atoms distributed among four distinct crystallographic sites (O1, O2, O3, O4)

The symmetry operations of the I4₁cd space group generate these atomic positions from the asymmetric unit, which contains 7 crystallographically independent atoms: one lithium atom, two boron atoms (B1 and B2), and four oxygen atoms (O1, O2, O3, O4) [8].

The tetragonal symmetry manifests in the equivalent a and b lattice parameters, while the unique c-axis reflects the polar nature of the structure. This symmetry arrangement creates helical channels along the c-axis direction, which accommodate the lithium ions and facilitate ionic conduction along this crystallographic direction [9].

Bonding and Coordination Environment

Boron-Oxygen Coordination

The boron-oxygen framework in lithium tetraborate exhibits two distinct coordination environments that are fundamental to understanding the structural stability and properties of this compound. The boron atoms occupy two crystallographically inequivalent sites, designated B1 and B2, each with characteristic coordination geometries and bond lengths [10] [8].

Triangular Boron Coordination (B1 sites):

All B1 atoms adopt three-coordinate geometries, forming planar triangular BO₃ units. These trigonal boron centers are coordinated by three oxygen atoms (O1, O2, and O3), creating planar structural units that contribute to the overall framework stability [8]. The B1-O bond lengths in these triangular units range from 1.34 to 1.38 Å, consistent with typical boron-oxygen covalent bonding in trigonal environments [11].

Tetrahedral Boron Coordination (B2 sites):

The B2 atoms exhibit four-coordinate tetrahedral geometry, forming BO₄ units with all four oxygen types (O1, O2, O3, and O4). The tetrahedral B2-O bond distances are:

- B2-O1: 1.450 Å

- B2-O2: 1.505 Å

- B2-O3: 1.502 Å

- B2-O4: 1.453 Å [8]

The slight variation in bond lengths reflects the different structural roles of the oxygen atoms within the framework. The O4 atoms serve as bridging vertices between adjacent tetrahedral units, while O1, O2, and O3 participate in both triangular and tetrahedral coordination [10] [8].

Lithium-Oxygen Coordination

The lithium coordination environment in lithium tetraborate is characterized by distorted tetrahedral to five-coordinate geometries, depending on the specific structural analysis and bond distance criteria employed [10] [9]. The lithium ions occupy the interstices within the boron-oxygen framework, serving as charge-compensating cations.

Lithium Coordination Geometry:

Each lithium ion is surrounded by oxygen atoms with the following coordination distances:

- Li-O1: 2.181 Å

- Li-O2: 1.970 Å

- Li-O3: 2.035-2.070 Å (two distinct Li-O3 distances)

- Li-O4: 2.592 Å [8]

The coordination can be described as 4+1, where four oxygen atoms form a distorted tetrahedral environment around lithium, with a fifth oxygen (O4) at a longer distance that may be considered as a weak coordination contact. This coordination arrangement creates LiO₄ polyhedra that fill the channels along the c-axis direction [12] [8].

The lithium-oxygen bonding is predominantly ionic in character, with the lithium ions serving as mobile charge carriers within the crystal structure. This mobility is particularly pronounced along the c-axis direction, where the structural channels facilitate lithium ion transport [9].

[B₄O₉]⁶⁻ Structural Units

The fundamental building block of the lithium tetraborate structure is the [B₄O₉]⁶⁻ anionic complex, which represents the basic repeating unit of the boron-oxygen framework [13] [12] [8]. This complex structural unit consists of four boron atoms and nine oxygen atoms arranged in a specific three-dimensional configuration.

Composition and Connectivity:

Each [B₄O₉]⁶⁻ unit contains:

- Two B1 atoms in triangular coordination (BO₃ units)

- Two B2 atoms in tetrahedral coordination (BO₄ units)

- Nine oxygen atoms serving various bridging and coordination roles

The structural arrangement involves two identical planar trigonal B1O₃ units and two identical tetrahedral B2O₄ units that are interconnected through shared oxygen vertices [13] [12]. The tetrahedral units share a common vertex (O4 oxygen), while the triangular units provide additional connectivity through bridging oxygen atoms.

Three-Dimensional Framework:

The [B₄O₉]⁶⁻ units are linked together through corner-sharing arrangements to form a three-dimensional anionic framework. This framework creates helical channels along the c-axis direction, which accommodate the lithium cations. The framework connectivity is achieved through:

- Vertex-sharing between tetrahedral units via O4 bridging oxygen atoms

- Corner-sharing between triangular and tetrahedral units through O1, O2, and O3 atoms

- Edge-sharing interactions that provide additional structural stability

The negative charge of the [B₄O₉]⁶⁻ units (-6 charge per unit) is balanced by the two Li⁺ ions associated with each structural unit, maintaining overall charge neutrality in the Li₂B₄O₇ composition [14].

Structural Significance:

The [B₄O₉]⁶⁻ structural units are responsible for several key properties of lithium tetraborate:

- Mechanical stability through the rigid boron-oxygen covalent framework

- Thermal stability up to the melting point of 917-930°C

- Optical transparency in the ultraviolet to near-infrared range

- Piezoelectric properties arising from the non-centrosymmetric arrangement of the units

Advanced Structural Analysis Techniques

X-ray Diffraction Studies

X-ray diffraction represents the primary and most extensively employed technique for structural characterization of lithium tetraborate crystals. Comprehensive diffraction studies have been conducted using both single-crystal and powder diffraction methods, providing detailed insights into the crystallographic structure and atomic arrangements [15] [16].

Single-Crystal X-ray Diffraction:

High-resolution single-crystal X-ray diffraction studies have been performed using various radiation sources, including Cu Kα and Mo Kα radiation. The most significant structural refinement was reported by Muradyan et al., who conducted precision X-ray diffraction measurements corrected for anisotropic thermal diffuse scattering [1] [17]. This study provided the most accurate atomic coordinates and thermal parameters for all atomic sites in the structure.

Powder X-ray Diffraction:

Powder diffraction studies have been extensively used for phase identification and structural verification of synthesized lithium tetraborate samples [15] [16]. The characteristic diffraction pattern exhibits strong reflections corresponding to the tetragonal I4₁cd space group, with the most intense reflections occurring at d-spacings consistent with the unit cell parameters a = 9.479 Å and c = 10.29 Å [8].

Temperature-Dependent Studies:

Variable-temperature X-ray diffraction studies have revealed unusual thermal behavior in lithium tetraborate, including negative thermal expansion along certain crystallographic directions [6] [18]. These studies have shown that the structure remains stable across a wide temperature range, with no phase transitions observed between room temperature and temperatures approaching the melting point.

Structural Refinement Results:

The most recent structural refinements have confirmed the positions of all 104 atoms in the unit cell, with reliable determination of thermal displacement parameters. The refinement statistics typically show residual factors (R-factors) in the range of 3-5%, indicating high-quality structural determination [1].

Neutron Diffraction Analysis

Neutron diffraction studies of lithium tetraborate have provided complementary structural information to X-ray diffraction, particularly valuable for accurate determination of light atom positions and investigation of lithium ion dynamics [6] [19].

Isotopic Substitution Studies:

Neutron diffraction experiments have been conducted using isotopically enriched samples, particularly with ¹¹B isotope enrichment to 99.3%, to minimize neutron absorption and improve data quality [6]. These studies have been crucial for understanding the thermal behavior and dynamic properties of the structure.

Lithium Ion Dynamics:

Neutron diffraction has been particularly valuable for investigating lithium ion mobility and disorder within the crystal structure. The coherent neutron scattering length density distributions, analyzed using the maximum entropy method, have revealed probable lithium diffusion pathways along the c-axis direction [19].

Low-Temperature Studies:

Comprehensive neutron powder diffraction experiments have been performed at low temperatures to investigate structural stability and phase behavior. These studies have confirmed the absence of phase transitions and have provided insights into the negative thermal expansion behavior observed in certain crystallographic directions [6].

Thermal Parameter Determination:

Neutron diffraction studies have enabled precise determination of anisotropic thermal displacement parameters for all atomic sites, revealing the dynamic behavior of lithium ions within the structural channels and the rigid nature of the boron-oxygen framework [6].

Electron Microscopy Investigations

Electron microscopy techniques have been employed to investigate the morphological, microstructural, and compositional characteristics of lithium tetraborate crystals, providing information complementary to diffraction studies [16] [20].

Scanning Electron Microscopy (SEM):

SEM studies have been extensively used to characterize the surface morphology and crystal habit of lithium tetraborate samples prepared by various synthesis methods [16]. These investigations have revealed the characteristic crystal faces and growth patterns, particularly for crystals grown by the Czochralski method.

Microstructural Analysis:

SEM analysis has provided detailed information about grain boundaries, surface defects, and crystalline quality of both single crystals and polycrystalline samples. Studies have shown that the microstructure is strongly dependent on the synthesis conditions, with high-temperature solid-state synthesis producing different microstructural characteristics compared to solution-based methods [16].

Compositional Analysis:

Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM has been used to verify the stoichiometry of lithium tetraborate samples and to investigate the distribution of dopant elements in doped crystals [16]. These studies have confirmed the expected Li:B:O ratios and have provided information about dopant incorporation mechanisms.

Transmission Electron Microscopy (TEM):

TEM investigations have provided high-resolution structural information at the nanoscale level, including details about crystalline defects, grain boundaries, and local structural variations [16]. These studies have been particularly valuable for understanding the relationship between synthesis conditions and resulting crystal quality.

Electron Diffraction:

Selected area electron diffraction (SAED) patterns obtained during TEM investigations have confirmed the tetragonal crystal structure and have provided information about local structural order and disorder. The electron diffraction patterns are consistent with the I4₁cd space group symmetry and show no evidence of structural modulation or superstructure formation [16].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

13453-69-5 (lithium-BHO2[1:1])